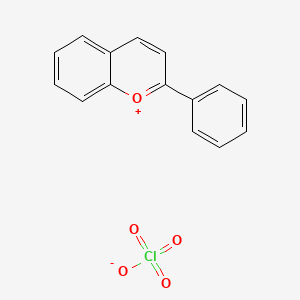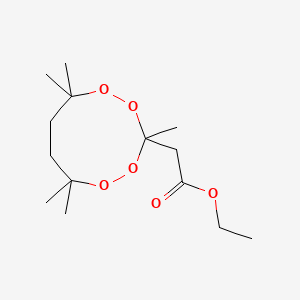
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester: is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound contains a tetroxonane ring, which is a rare and interesting structural motif in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester typically involves the following steps:
Formation of the Tetroxonane Ring: The initial step involves the cyclization of appropriate precursors to form the tetroxonane ring. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, acidic or basic catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, nitriles.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester can be compared with other similar compounds, such as:
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-hexamethyl-, ethyl ester: Similar structure but with different methyl group substitution patterns.
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Eigenschaften
CAS-Nummer |
62331-37-7 |
|---|---|
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
ethyl 2-(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)acetate |
InChI |
InChI=1S/C14H26O6/c1-7-16-11(15)10-14(6)19-17-12(2,3)8-9-13(4,5)18-20-14/h7-10H2,1-6H3 |
InChI-Schlüssel |
MKGMCCVHOVSDTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(OOC(CCC(OO1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

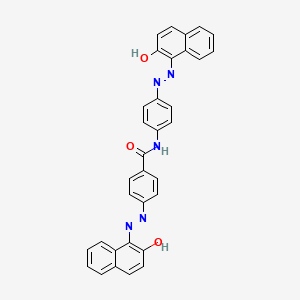
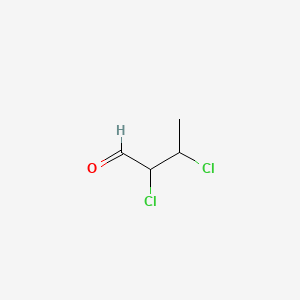
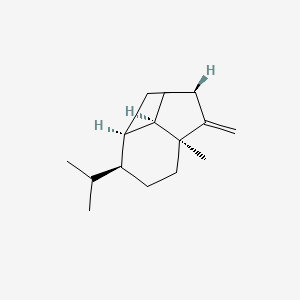
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)

